7-chloro-4aH-1,6-naphthyridin-4-one
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Overview
Description
7-chloro-4aH-1,6-naphthyridin-4-one is a heterocyclic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This compound is primarily used in research and has various applications in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4aH-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with formamide, followed by cyclization to form the naphthyridine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4aH-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dihydro derivatives .
Scientific Research Applications
7-chloro-4aH-1,6-naphthyridin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of quinolones, which are important antibacterial agents.
Biological Research: The compound has been studied for its potential anticancer, anti-HIV, and antimicrobial activities.
Synthetic Organic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 7-chloro-4aH-1,6-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinolones: These are structurally related to naphthyridines and share similar antibacterial properties.
Naphthyridine Derivatives: Compounds like 1,6-naphthyridine and 1,8-naphthyridine have similar structures but differ in their substitution patterns and biological activities.
Uniqueness
7-chloro-4aH-1,6-naphthyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-4aH-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-5H |
InChI Key |
WUWHEQOMYCCSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=CC2C1=O)Cl |
Origin of Product |
United States |
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